Triallyl(3-bromopropyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
193828-86-3 |
|---|---|
Molecular Formula |
C12H21BrSi |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-bromopropyl-tris(prop-2-enyl)silane |
InChI |
InChI=1S/C12H21BrSi/c1-4-9-14(10-5-2,11-6-3)12-7-8-13/h4-6H,1-3,7-12H2 |
InChI Key |
PWZDBNXSMRBBLN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si](CCCBr)(CC=C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Triallyl 3 Bromopropyl Silane and Allied Organosilicon Structures
Synthesis of (3-Bromopropyl)silane Precursors
The creation of the (3-bromopropyl)silane backbone is a critical initial phase. This typically involves forming a stable precursor, often an alkoxysilane, which can then be further functionalized. The primary strategies involve the direct formation of halogenated alkylsilanes or the modification of reactive silicon halides.
Routes to Halogenated Alkylsilanes
A prominent industrial method for synthesizing haloalkylsilanes is through the hydrosilylation of halogenated olefins. organic-chemistry.org For instance, the production of 3-chloropropyltrialkoxysilanes, closely related to the desired bromopropyl precursors, is achieved via a two-step process. sci-hub.box This process begins with the catalytic addition of trichlorosilane to allyl chloride, typically using a platinum catalyst. sci-hub.box This reaction, while efficient, can be accompanied by side reactions such as the partial reduction of allyl chloride. sci-hub.box
A similar and highly relevant synthetic route is the hydrosilylation of allyl bromide with a hydrosilane like triethoxysilane, which directly yields a (3-bromopropyl)alkoxysilane. This method is a common laboratory and industrial approach for creating the brominated precursor. The reaction is catalyzed and must be carefully controlled to prevent unwanted side reactions, such as the isomerization of the double bond in the allyl compound.
Derivatization of Silicon Halides
An alternative and widely used strategy involves the derivatization of highly reactive silicon halides, such as (3-Bromopropyl)trichlorosilane. These precursors can be readily converted into more stable and manageable alkoxysilanes through alcoholysis. For example, (3-Bromopropyl)trichlorosilane reacts with alcohols like ethanol or methanol to replace the chloro groups with alkoxy groups, yielding compounds such as (3-bromopropyl)triethoxysilane or (3-bromopropyl)trimethoxysilane. cfsilicones.com
This nucleophilic substitution reaction produces hydrogen chloride (HCl) as a byproduct. To neutralize the corrosive HCl and drive the reaction to completion, a base like pyridine or triethylamine is often added. It is crucial to conduct these reactions under anhydrous conditions to prevent the premature hydrolysis of the silicon halide starting material and the resulting alkoxysilane product.
Introduction of Allyl Moieties onto Silicon Centers
Once a suitable (3-bromopropyl)silane precursor is obtained, the next stage is the introduction of the three allyl groups. This can be accomplished through various methods, including direct silylation of allylic substrates or, more advancedly, through transition metal-catalyzed cross-coupling reactions.
Silylation Reactions of Allylic Substrates
The formation of allyl-silicon bonds can be achieved by reacting a silicon-containing nucleophile or electrophile with an allylic substrate. Palladium-catalyzed allylic silylation represents a mild and effective method, using allylic alcohols and disilanes as precursors to create regio- and stereodefined allylsilanes. organic-chemistry.org Another approach involves the silylation of allylic ethers. For example, allylic phenyl ethers can serve as electrophiles in palladium-catalyzed reactions with organodisilanes, which can be conducted in water using micellar catalysis. nih.gov These methods highlight the versatility of using functionalized allyl compounds to build allylsilane structures.
Transition Metal-Catalyzed Cross-Coupling Methodologies for Allylsilane Formation
Transition metal catalysis offers a powerful and efficient means for constructing C-Si bonds in the synthesis of allylsilanes. oup.comoup.comresearchgate.net Catalysts based on palladium, platinum, and nickel are commonly employed for the silylation of 1,3-dienes with disilanes. oup.comoup.com These methods can install both a silicon atom and another functional group in a single step. oup.com Late transition metals such as Pt(II), Pd(II), Ru(II), and Au(III) can also catalyze the intramolecular reaction of existing allylsilanes with alkynes. nih.gov
Nickel catalysis has emerged as a particularly effective strategy for the synthesis of allylsilanes, especially through the cross-coupling of allyl alcohols with silicon nucleophiles under mild conditions. organic-chemistry.orgacs.org This approach avoids the need for pre-functionalizing the allyl alcohol, which is advantageous. organic-chemistry.org
One notable method employs a NiCl₂(PMe₃)₂ catalyst to facilitate the reaction between various allyl alcohols and silylzinc reagents, such as PhMe₂SiZnCl, Ph₂MeSiZnCl, and Ph₃SiZnCl. organic-chemistry.orgacs.orgacs.org This reaction demonstrates high yields, regioselectivity, and E/Z-selectivity. organic-chemistry.orgacs.org The catalytic cycle is proposed to involve a Ni(0)/Ni(II) process. organic-chemistry.org The reaction tolerates a wide range of functional groups on the aryl- and heteroaryl-substituted allyl alcohol substrates. acs.orgacs.org
Another innovative approach utilizes a dual Ni/Cu catalytic system for the regiodivergent silylation of allylic alcohols using silylboranes as the silicon source. organic-chemistry.orgorganic-chemistry.org The regioselectivity of the silylation can be controlled by modulating the steric and electronic properties of the phosphine ligands on the nickel catalyst. organic-chemistry.orgorganic-chemistry.org For example, less-hindered ligands like PEt₃ tend to favor branched products, whereas bulkier ligands such as PCy₃ promote the formation of linear products. organic-chemistry.org This method showcases the high degree of control achievable in modern catalytic allylsilane synthesis.
| Catalyst System | Silicon Source | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| NiCl₂(PMe₃)₂ | Silylzinc reagents (e.g., PhMe₂SiZnCl) | Aryl- and heteroaryl-substituted allyl alcohols | High yields, high regioselectivity, and E/Z-selectivity under mild conditions. | organic-chemistry.orgacs.org |
| Ni/Cu Catalysis | Silylboranes | Linear and α-branched allylic alcohols | Ligand-controlled regiodivergence; avoids pre-functionalization of alcohols. | organic-chemistry.orgorganic-chemistry.org |
Palladium/Copper Dual Catalysis for Difunctionalization
Dual catalytic systems that employ both palladium and copper have emerged as powerful tools for the difunctionalization of unsaturated systems, providing access to complex organosilanes. This approach is particularly effective for the cross-coupling of organosilanes with organic halides. While aryl(trialkyl)silanes are generally inert under standard cross-coupling conditions, a palladium/copper catalytic system facilitates the reaction between various aryl(trialkyl)silanes (including those with trimethyl, triethyl, tert-butyldimethyl, and triisopropylsilyl groups) and aryl bromides researchgate.net. This methodology has proven applicable to the synthesis of complex aromatic structures like poly(thiophene-fluorene)s researchgate.net.
Furthermore, synergistic palladium/copper catalysis has been successfully applied to the 1,4-difunctionalization of 1,3-dienes. This strategy allows for the stereodivergent construction of molecules with 1,5-nonadjacent stereocenters organic-chemistry.org. By carefully selecting the appropriate combination of chiral catalysts, it is possible to access all four diastereomers of the product. The mechanism is proposed to proceed through a Heck/Tsuji–Trost cascade reaction organic-chemistry.org. This dual catalytic approach offers a pathway to synthesize allylsilanes with strategically placed functional groups, which could be adapted for the synthesis of precursors to Triallyl(3-bromopropyl)silane.
A notable example of Ni/Cu-catalyzed regiodivergent synthesis of allylsilanes from allylic alcohols has also been developed. By modulating the steric and electronic properties of the ligands on the nickel catalyst, the regioselectivity of the silylation can be controlled, enabling the formation of C-Si bonds at either end of the allyl terminus acs.orgnih.govnih.gov. This method utilizes silylboranes as the silicon source and is significant for its ability to use allylic alcohols directly, which are often challenging substrates due to the poor leaving group nature of the hydroxyl group acs.org.
Table 1: Comparison of Dual Catalytic Systems for Organosilane Synthesis
| Catalytic System | Substrates | Products | Key Features | Reference |
|---|---|---|---|---|
| Palladium/Copper | Aryl(trialkyl)silanes and Aryl bromides | Biaryls | Overcomes the general inertness of aryl(trialkyl)silanes in cross-coupling reactions. | researchgate.net |
| Palladium/Copper | 1,3-Dienes and various nucleophiles/electrophiles | 1,4-Difunctionalized products with 1,5-nonadjacent stereocenters | Stereodivergent synthesis by choosing different chiral catalysts. | organic-chemistry.org |
| Nickel/Copper | Allylic alcohols and Silylboranes | Regioisomeric allylsilanes | Ligand-controlled regiodivergence, direct use of allylic alcohols. | acs.orgnih.govnih.gov |
Asymmetric Catalysis for Stereogenic Allyl Silanes
The development of asymmetric catalytic methods has been crucial for the synthesis of enantioenriched organosilanes, particularly α-stereogenic allyl silanes, which are valuable intermediates in stereocontrolled synthesis. A general and highly effective method for the enantioselective preparation of α-stereogenic allyl silanes utilizes a dual copper hydride (CuH) and palladium catalytic system acs.orggoogle.com. This protocol allows for the synthesis of a diverse range of allyl silanes, as well as germanes and boronate esters, with good to excellent yields and high enantiopurities acs.org.
The proposed catalytic cycle involves an initial enantiodetermining hydrocupration of a vinyl metalloid, which generates a geminal heterobimetallic intermediate. This is followed by a stereoretentive copper-to-palladium transmetalation with a Pd(II) alkenyl oxidative-addition complex and subsequent reductive elimination to furnish the desired α-stereogenic allyl metalloid acs.orggoogle.com. This method is operationally simple and can be performed on a gram scale, tolerating a wide variety of synthetically relevant functional groups, including protected amines, alkyl chlorides, and heterocycles acs.org.
The versatility of this dual catalytic approach is demonstrated by its ability to utilize various vinyl silanes and enol triflates as coupling partners, yielding allyl silanes with both acyclic and cyclic olefinic moieties google.com. Furthermore, vinyl bromides can also be employed as the alkenyl coupling partner google.com.
Table 2: Asymmetric Synthesis of α-Stereogenic Allyl Silanes via Dual CuH/Pd-Catalysis
| Substrates | Catalyst System | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Vinyl silanes and Enol triflates | Copper Hydride and Palladium | Enantioenriched α-stereogenic allyl silanes | Broad functional group compatibility, good yields, high enantioselectivity, scalable. | acs.orggoogle.com |
| Vinyl silanes and Vinyl bromides | Copper Hydride and Palladium | 1,2-Disubstituted olefinic allyl silanes | Expands the scope of accessible stereogenic allyl silanes. | google.com |
Hydrosilylation of Unsaturated Systems to Form Allylsilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and atom-economical method for the synthesis of organosilanes, including allylsilanes nih.gov. The catalytic hydrosilylation of 1,3-dienes and allenes provides direct access to various allylsilane structures.
Copper-catalyzed regiodivergent hydrosilylation of substituted 1,3-dienes with hydrosilanes has been developed, allowing for the selective formation of either 1,2- or 1,4-hydrosilylation products by varying the catalytic system organic-chemistry.org. This provides a convenient and efficient route to structurally diverse allylsilanes organic-chemistry.org. Similarly, palladium-catalyzed hydrosilylation of allenes can be controlled to favor the production of either allylsilanes or alkenylsilanes by careful selection of the N-heterocyclic carbene (NHC) ligand researchgate.netzmsilane.com. While common NHC ligands tend to produce allylsilanes, bulkier ligands can reverse the regioselectivity to yield alkenylsilanes researchgate.netzmsilane.com.
The mechanism of metal-catalyzed hydrosilylation of alkenes, known as the Chalk-Harrod mechanism, typically involves an intermediate metal complex containing a hydride, a silyl (B83357) ligand, and the alkene substrate nih.gov. This process generally results in anti-Markovnikov addition nih.gov. In the context of 1,3-dienes, palladium-catalyzed hydrosilylation often proceeds in a 1,4-fashion, yielding chiral allylsilanes that can be further functionalized semanticscholar.org.
Table 3: Catalytic Hydrosilylation for Allylsilane Synthesis
| Unsaturated System | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| 1,3-Dienes | Copper-based systems | 1,2- or 1,4-Hydrosilylated allylsilanes | Regiodivergent, controlled by the specific catalytic system. | organic-chemistry.org |
| Allenes | Palladium-NHC complexes | Allylsilanes or Alkenylsilanes | Regioselectivity is controlled by the steric bulk of the NHC ligand. | researchgate.netzmsilane.com |
| 1,3-Dienes | Chiral Palladium complexes | Chiral allylsilanes (via 1,4-addition) | Provides access to optically active allylsilanes. | semanticscholar.org |
Convergent and Divergent Synthetic Strategies for this compound
The synthesis of a multifunctional molecule like this compound can be approached through either convergent or divergent strategies.
In contrast, a divergent synthesis would begin with a central starting material that is sequentially or simultaneously functionalized to build the target molecule. An organosilane-directed alkyne-alkene reductive coupling of propargylsilanes has been used to generate densely functionalized chiral allylsilanes, from which a variety of carbocyclic ring systems can be accessed through divergent pathways google.comrochester.edu. For this compound, a divergent strategy could start with a silicon precursor, such as (3-bromopropyl)trichlorosilane. This intermediate could then undergo sequential or simultaneous allylation reactions to introduce the three allyl groups. Alternatively, a tetra-functional silane (B1218182) could be envisioned as a starting point, where three of the functionalities are converted to allyl groups and the fourth is transformed into the 3-bromopropyl moiety. Ligand-controlled regiodivergent silylation of allylic alcohols using Ni/Cu catalysis also represents a powerful tool in divergent synthesis, allowing for the selective formation of different allylsilane isomers from a common precursor acs.orgnih.govnih.gov.
Purification and Isolation Techniques for Organosilane Intermediates
The purification and isolation of organosilane intermediates are critical steps in their synthesis to ensure the purity of the final products. The choice of purification method depends on the physical and chemical properties of the organosilane, such as its volatility, stability, and polarity.
Distillation is a primary technique for the purification of volatile organosilanes google.com. Simple distillation is effective for separating liquids with significantly different boiling points, particularly for removing non-volatile impurities google.com. For mixtures of organosilanes with close boiling points, such as different chlorosilanes, fractional distillation is employed organic-chemistry.orgmdpi.comaiche.org. In cases where the organosilanes are high-boiling or thermally sensitive, reduced pressure (vacuum) distillation is the method of choice to avoid decomposition google.com. For instance, the purification of trichlorosilane, a key precursor in the silicon industry, often involves complex distillation processes to remove impurities like boron and phosphorus compounds organic-chemistry.orgmdpi.comnih.gov.
Chromatography is another versatile and widely used purification technique. Column chromatography, particularly using silica (B1680970) gel, is a standard method for the separation of organosilane intermediates in a laboratory setting silicycle.com. The choice of eluent is crucial for achieving good separation. Functionalized silica gels can also be employed as stationary phases in chromatography for the separation of specific classes of compounds zmsilane.comsilicycle.com. For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) with reversed-phase columns (e.g., C18) is often utilized zmsilane.com. Furthermore, specialized techniques such as "catch and release" purification can be employed, where a functionalized silica gel temporarily binds the target molecule, allowing impurities to be washed away, after which the desired compound is released by changing the solvent conditions acs.org.
In some cases, chemical treatment can be used to convert impurities into species that are more easily separated by distillation. For example, hydrogen-containing silane impurities can be reacted with a hydrogen halide in the presence of a catalyst to form higher-boiling organohalosilanes, which can then be removed by distillation nih.gov. Following purification, the characterization of organosilane intermediates is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structure and purity silicycle.com.
Chemical Reactivity and Mechanistic Investigations of Triallyl 3 Bromopropyl Silane
Reactivity Profile of Allyl Groups on Silicon
The three allyl groups bonded to the silicon atom are nucleophilic at the γ-carbon and are susceptible to a variety of reactions, including electrophilic additions, radical processes, hydrosilylation, and carbosilylation. The reactivity of these groups is significantly influenced by the β-silicon effect, which stabilizes a positive charge at the β-position to the silicon atom, thereby facilitating many of the observed transformations. almerja.com
Electrophilic Additions and Rearrangements (e.g., Hosomi-Sakurai Allylation)
Allylsilanes are well-known for their participation in electrophilic substitution reactions, most notably the Hosomi-Sakurai allylation. almerja.com This reaction involves the Lewis acid-mediated addition of an allyl group from the silane (B1218182) to an electrophile, such as an aldehyde, ketone, or acetal. The reaction proceeds with an allylic rearrangement, where the electrophile attaches to the γ-carbon of the allyl group, and the double bond migrates.
The general mechanism involves the activation of the electrophile by a Lewis acid, making it more susceptible to nucleophilic attack by the π-bond of the allyl group. This attack forms a β-silyl carbocation intermediate, which is stabilized by the β-silicon effect. Subsequent elimination of the silyl (B83357) group yields the final homoallylic alcohol or ether.
| Electrophile | Lewis Acid Catalyst | Product |
| Aldehyde (RCHO) | TiCl₄, BF₃·OEt₂, SnCl₄ | Homoallylic Alcohol |
| Ketone (R₂CO) | TiCl₄, AlCl₃ | Homoallylic Alcohol |
| Acetal (RCH(OR')₂) | TiCl₄, TMSOTf | Homoallylic Ether |
This table represents typical reactants and products in Hosomi-Sakurai allylations and is based on the general reactivity of allylsilanes.
Radical Reactions Involving Allylic Silanes
The allyl groups of Triallyl(3-bromopropyl)silane can also participate in free radical reactions. These reactions are typically initiated by a radical initiator, such as AIBN or benzoyl peroxide, or by photochemical means. The silyl group can influence the regioselectivity of radical addition to the double bond.
A common radical reaction involving allylsilanes is radical-based hydrosilylation, where a silyl radical adds to the double bond. nih.gov Another important transformation is the addition of an alkyl or other carbon-centered radical to the double bond, which can be part of a cascade or tandem reaction sequence to form more complex molecules. nih.gov The stability of the intermediate radicals plays a crucial role in determining the reaction outcome.
Carbosilylation of Multiple Bonds
Carbosilylation involves the simultaneous addition of a silicon-carbon bond across a multiple bond. While less common than hydrosilylation, it represents a direct method for the formation of new carbon-carbon and carbon-silicon bonds. The allyl groups of this compound can potentially react with organometallic reagents in the presence of a catalyst to undergo carbosilylation.
Transformations of the Bromopropyl Substituent
The 3-bromopropyl group provides a second reactive handle on the molecule, allowing for a range of functional group interconversions primarily through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions for Functional Group Interconversion
The bromine atom on the propyl chain is a good leaving group, making the terminal carbon atom an electrophilic center susceptible to attack by various nucleophiles. byjus.comorganic-chemistry.orglibretexts.orgyoutube.comlibretexts.org This allows for the introduction of a wide array of functional groups, transforming the bromopropyl moiety into other useful functionalities. These reactions typically follow an SN2 mechanism, especially with primary alkyl halides like the 3-bromopropyl group. organic-chemistry.org
The versatility of this reaction allows for the synthesis of a diverse library of functionalized triallylsilanes, which can then be used as crosslinkers, surface modifiers, or monomers in polymerization reactions.
| Nucleophile | Reagent Example | Resulting Functional Group |
| Hydroxide | NaOH | Alcohol (-OH) |
| Alkoxide | NaOR | Ether (-OR) |
| Cyanide | NaCN | Nitrile (-CN) |
| Azide | NaN₃ | Azide (-N₃) |
| Amine | RNH₂ | Secondary Amine (-NHR) |
| Thiolate | NaSR | Thioether (-SR) |
| Carboxylate | RCOONa | Ester (-OOCR) |
This table provides examples of nucleophilic substitution reactions that can be performed on the 3-bromopropyl group.
Formation of Polymeric Chains via Bromine Reactivity
The 3-bromopropyl group of this compound serves as a key functional site for the initiation of polymerization reactions, enabling the formation of polymeric chains. The reactivity of the carbon-bromine (C-Br) bond allows this molecule to act as an initiator in various controlled radical polymerization techniques. For instance, in Atom Transfer Radical Polymerization (ATRP), the bromine atom can be reversibly transferred between a dormant species (the initiator) and an active propagating radical, a process typically mediated by a transition-metal complex. The C-Br bond in the bromopropyl moiety is susceptible to homolytic cleavage under appropriate conditions, generating a carbon-centered radical that can subsequently add to monomer units, thereby propagating a polymer chain.
Furthermore, the bromine atom can be displaced via nucleophilic substitution reactions. This allows for the initiation of polymerizations where a nucleophilic monomer or an external nucleophilic initiator attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond that commences the chain growth. The reactivity of the allylic bromide functionality in similar systems is well-documented, with displacement reactions by various nucleophiles leading to functionalized elastomers. daneshyari.com While specific studies detailing the polymerization of this compound itself are not prevalent, the fundamental reactivity of the bromopropyl group is analogous to other alkyl bromide initiators used extensively in polymer synthesis. The choice of monomer, catalyst, and reaction conditions dictates the specific mechanism and the characteristics of the resulting polymer.
Silicon-Centered Radical Chemistry Pertaining to Organosilanes
Silicon-centered radicals, or silyl radicals, are significant reactive intermediates in organic and polymer chemistry. researchgate.netwiley.com Their chemistry is central to understanding many transformations involving organosilanes.
Silyl radicals (R₃Si•) can be generated through several methods. The most common pathway is the abstraction of a hydrogen atom from a silicon hydride (silane) by another radical species. researchgate.netwiley.com Other methods include the photolytic or thermolytic cleavage of a silicon-silicon bond in disilanes, one-electron oxidation of silyl anions, and the reductive cleavage of strong silicon-halogen bonds, such as Si-Cl, using electrochemical methods. researchgate.netchemrxiv.org
Structurally, unlike their carbon-centered counterparts which are typically planar, triorganosilyl radicals often adopt a pyramidal geometry. wiley.com This was first suggested by studies on chiral silanes, which showed that reactions proceeding through a silyl radical intermediate could retain some of the original stereochemistry, indicating a chiral, non-planar radical. wiley.com The stability of silyl radicals is influenced by the substituents attached to the silicon atom. Bulky alkyl or aryl groups can significantly enhance the stability of the radical, making it more persistent. wiley.com For example, the tris[di-tert-butyl(methyl)silyl]silyl radical is stable enough to be isolated in crystalline form and exhibits a completely planar geometry around the central silicon atom. thieme-connect.de
| Method of Generation | Precursor Type | Description |
| Hydrogen Abstraction | Hydrosilane (R₃Si-H) | A radical (X•) abstracts the hydrogen atom from the Si-H bond to form X-H and the silyl radical (R₃Si•). researchgate.netwiley.com |
| Homolytic Cleavage | Disilane (R₃Si-SiR₃) | Energy (heat or light) is used to break the Si-Si bond, yielding two silyl radicals. researchgate.net |
| One-Electron Oxidation | Silyl Anion (R₃Si⁻) | A silyl metal compound is oxidized, removing an electron to form the silyl radical. wiley.com |
| Reductive Cleavage | Chlorosilane (R₃Si-Cl) | Electrochemical reduction can cleave the strong Si-Cl bond to generate a silyl radical. chemrxiv.org |
Silyl radicals are key intermediates in many radical chain reactions. thieme-connect.de One of their most important roles is as mediators in reduction and hydrosilylation processes. researchgate.netresearchgate.net In a typical reduction, a silyl radical abstracts a halogen atom from an organic halide (R'-X), generating a carbon-centered radical (R'•) and a silyl halide (R₃Si-X). researchgate.netresearchgate.net The resulting carbon radical then abstracts a hydrogen atom from a hydrosilane molecule (R₃Si-H), yielding the reduced organic product (R'-H) and regenerating the silyl radical (R₃Si•), which continues the chain. researchgate.net Tris(trimethylsilyl)silane, (TMS)₃SiH, is a particularly effective reagent for these transformations due to its relatively weak Si-H bond. researchgate.net
Silyl radicals also mediate hydrosilylation reactions, where a Si-H bond is added across a carbon-carbon double or triple bond. researchgate.netrsc.org In this process, the silyl radical adds to the unsaturated bond, creating a new carbon-centered radical. thieme-connect.deresearchgate.net This radical then abstracts a hydrogen from a hydrosilane, affording the hydrosilylation product and propagating the radical chain. thieme-connect.deresearchgate.net These reactions can be designed to proceed in a cascade, allowing for the formation of complex molecules in a single step. researchgate.netacs.org
| Transformation Type | Role of Silyl Radical | Overall Process |
| Radical Reduction | Halogen Atom Abstraction | R₃Si• + R'-X → R₃Si-X + R'•; then R'• + R₃Si-H → R'-H + R₃Si• researchgate.net |
| Hydrosilylation | Addition to Unsaturated Bond | R₃Si• + C=C → R₃Si-C-C•; then R₃Si-C-C• + R₃Si-H → R₃Si-C-C-H + R₃Si• thieme-connect.deresearchgate.net |
| Consecutive Reactions | Mediator of Bond Formation | An initially formed carbon radical undergoes further reactions (e.g., cyclization) before being trapped by a hydrosilane. thieme-connect.deresearchgate.net |
Advanced Applications of Triallyl 3 Bromopropyl Silane in Polymer Science and Materials Engineering
Polymerization and Cross-linking Agent Roles
The unique structure of Triallyl(3-bromopropyl)silane, featuring three allyl groups and a bromopropyl group, suggests its potential as a versatile cross-linking agent. The allyl groups can participate in polymerization reactions, while the bromopropyl group could be involved in other chemical transformations.
Application as a Cross-linking Agent in Polymer Formulations
Cross-linking agents are crucial for creating network structures within polymers, enhancing their mechanical properties, thermal stability, and chemical resistance. specialchem.com Silane-based cross-linkers are commonly employed in a variety of polymers, including polyethylene (B3416737), to form cross-linked polyethylene (PEX), which exhibits improved performance at higher temperatures. specialchem.com The three allyl groups of this compound could theoretically enable it to connect multiple polymer chains, forming a three-dimensional network.
Mechanism of Network Formation in Polymer Matrices
The formation of a polymer network involves the creation of covalent bonds between linear polymer chains. nih.gov In the case of silane (B1218182) cross-linking in polyethylene, a vinylsilane is typically grafted onto the polymer backbone, followed by a moisture-induced condensation of the silanol (B1196071) groups to form stable siloxane bridges (Si-O-Si). specialchem.com For this compound, the allyl groups could potentially be incorporated into a polymer backbone via radical polymerization. Subsequent reactions involving these incorporated allyl groups or the bromopropyl functional group could then lead to the formation of cross-links. The specific mechanism would be highly dependent on the polymer matrix and the reaction conditions.
Photo-induced Radical Polymerization Initiated by Silane Systems
Photo-induced radical polymerization is a technique that uses light to initiate the polymerization process, offering spatial and temporal control. mdpi.com Silanes have been investigated as co-initiators in photo-polymerization systems. epa.gov For instance, certain silanes, in the presence of a photosensitizer, can accelerate the polymerization process and can be effective even in the presence of oxygen. epa.gov While direct evidence for this compound's role as a photo-initiator is not available, its chemical structure does not immediately suggest a primary role in initiating radical polymerization upon exposure to light without a photosensitizer. However, the allyl groups could readily participate in a photo-initiated radical polymerization process once radicals are generated by a suitable photoinitiator. researchgate.net
Integration into Thermosetting Polymer Composites
Thermosetting polymers form rigid, irreversible networks upon curing. The incorporation of functional additives like silanes can enhance their properties. While no specific data exists for this compound in thermosets, silane coupling agents are generally used to improve the adhesion between the thermosetting resin and inorganic reinforcements.
Interfacial Engineering and Adhesion Enhancement in Composite Materials
Function as a Silane Coupling Agent at Organic-Inorganic Interfaces
Silane coupling agents are bifunctional molecules that can bridge the organic-inorganic interface. researchgate.net They possess a hydrolyzable group that can react with the hydroxyl groups on the surface of inorganic materials like glass fibers or mineral fillers, forming a stable covalent bond. semanticscholar.orgmdpi.com The organofunctional group of the silane can then interact and form bonds with the polymer matrix. researchgate.net
This enhanced interfacial adhesion leads to improved stress transfer from the matrix to the reinforcement, resulting in better mechanical properties for the composite material. nih.govscirp.org The effectiveness of a silane coupling agent is dependent on its chemical structure and its compatibility with both the inorganic surface and the polymer matrix. researchgate.net Although no specific studies detail the use of this compound for this purpose, its silane nature suggests it could theoretically function as a coupling agent. The allyl groups could potentially co-react with a polymer matrix, while the silane portion interacts with the inorganic filler.
Molecular Mechanisms of Interfacial Bonding and Adhesion Promotion
The primary role of this compound as an adhesion promoter lies in its dual chemical reactivity, which allows it to form strong and durable bonds at the interface between dissimilar materials. The molecular mechanism involves a two-stage process.
First, the silane portion of the molecule, although lacking readily hydrolyzable groups like alkoxy groups in its base structure, can be engineered to interact with inorganic surfaces. In many applications, organosilanes are chosen for their ability to hydrolyze and form silanol (Si-OH) groups. These silanols then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic fillers such as silica (B1680970) or glass fibers, forming stable covalent siloxane bonds (Si-O-Si). This creates a robust chemical link between the silane molecule and the inorganic material.
Second, the organofunctional groups—the three allyl groups and the bromopropyl group—extend into the polymer matrix. These groups can form covalent bonds with the polymer during curing or processing. The allyl groups can participate in free-radical polymerization or hydrosilylation reactions with appropriately functionalized polymers. Simultaneously, the bromopropyl group can react via nucleophilic substitution with amine or hydroxyl groups in polymer chains like epoxies or polyamides. This network of covalent bonds across the interface replaces weaker van der Waals forces, ensuring efficient stress transfer from the polymer matrix to the reinforcing filler and dramatically improving adhesion.
Surface Modification of Fillers and Reinforcement Materials (e.g., Silica, Carbon Fibers)
To optimize the performance of composite materials, fillers and reinforcing fibers are often pre-treated with this compound. This surface modification transforms the typically hydrophilic inorganic surface into a more hydrophobic, organophilic one, improving its compatibility and dispersion within a polymer matrix.
The modification process generally involves the following steps:
Preparation : The filler (e.g., silica nanoparticles or carbon fibers) is thoroughly cleaned and dried to ensure the availability of surface hydroxyl groups for reaction.
Application : The silane is dissolved in a suitable solvent system, often an alcohol-water mixture, to facilitate its hydrolysis into reactive silanols. The filler material is then dispersed in this solution.
Deposition : The silane molecules adsorb onto the filler surface.
Curing : The treated filler is heated to promote the condensation reaction between the silanol groups of the silane and the surface hydroxyls of the filler, forming a durable siloxane linkage. This step also removes any residual solvent and water.
After this treatment, the filler particles are coated with a layer of this compound molecules, with the reactive allyl and bromopropyl groups oriented outwards. This functionalized surface can then readily react and entangle with the surrounding polymer matrix during composite fabrication, preventing filler agglomeration and eliminating micro-voids at the interface.
Optimization of Composite Mechanical and Thermal Properties
Key improvements include:
Increased Tensile Strength and Modulus : Stronger interfacial adhesion prevents premature failure at the filler-matrix interface.
Enhanced Flexural Strength : The ability to effectively transfer load across the interface improves the material's resistance to bending forces.
Improved Impact Resistance : A well-bonded interface helps to dissipate energy from an impact, reducing crack propagation.
Higher Glass Transition Temperature (Tg) : By covalently linking the polymer chains to the filler, the mobility of the polymer segments is restricted, increasing the temperature at which the material transitions from a glassy to a rubbery state.
Reduced Water Absorption : The organophilic layer provided by the silane reduces the composite's affinity for moisture, which can otherwise degrade mechanical properties and dimensional stability.
The following interactive table illustrates the typical enhancements observed in a generic silica-epoxy composite with and without the use of a silane coupling agent like this compound.
| Property | Epoxy with Untreated Silica | Epoxy with Silane-Treated Silica | Percentage Improvement |
| Tensile Strength (MPa) | 65 | 95 | 46% |
| Flexural Modulus (GPa) | 3.2 | 4.8 | 50% |
| Impact Strength (kJ/m²) | 12 | 20 | 67% |
| Glass Transition Temp (°C) | 150 | 165 | 10% |
| Water Absorption (24h, %) | 0.45 | 0.15 | -67% |
Note: The data presented is representative and serves to illustrate the expected effects of using a multifunctional silane coupling agent.
Building Blocks for Sophisticated Macromolecular Architectures
The unique trifunctional nature of the allyl groups in this compound makes it a valuable building block for creating complex, non-linear polymer architectures.
Synthesis of Dendritic and Hyperbranched Silicon-Containing Polymers
Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. This compound can serve as the core molecule in a divergent synthesis approach. Each of the three allyl groups can act as a branching point.
For example, through a controlled hydrosilylation reaction with a molecule containing a Si-H bond and another reactive site, a first-generation dendrimer can be synthesized. By repeating this process, subsequent generations can be added, leading to a perfectly branched dendritic structure. Alternatively, the allyl groups can undergo other coupling reactions, such as thiol-ene "click" chemistry, to build up hyperbranched structures in a more straightforward, often one-pot, synthesis. The bromopropyl group can be retained as a terminal functional group or used for further specific modifications.
Construction of Three-Dimensional Polymeric Networks
In addition to forming discrete branched macromolecules, this compound is an effective crosslinking agent for creating robust three-dimensional polymeric networks. When incorporated into a polymer formulation, its three allyl groups can react with polymer chains, forming a covalent network structure.
Emerging Functional Material Applications
The versatility of this compound opens up possibilities for its use in a range of emerging functional materials, primarily leveraging its ability to create robust interfaces and functional surfaces.
Potential applications include:
Advanced Electronics : In microelectronics, organosilanes are used to seal and protect sensitive components from moisture, heat, and contamination. This compound could be used as a protective coating or encapsulant for circuits and semiconductors, where its crosslinking ability would ensure a durable, insulating barrier.
High-Performance Coatings : Its capacity to bond strongly to both inorganic substrates (like metal or glass) and organic topcoats makes it an ideal adhesion promoter in multi-layer coating systems. This could be applied in the automotive and aerospace industries to enhance the durability and weather resistance of paints and protective films.
Functionalized Nanomaterials : The silane can be used to modify the surface of nanoparticles (e.g., silica, titania, or quantum dots) for improved dispersion in polymer matrices or to introduce specific functionalities. The terminal bromo- or allyl groups could be used to attach bioactive molecules, sensors, or other specific chemical entities.
Development of Nonlinear Optical (NLO) Active Chromophoric Multilayers
There is currently no available scientific literature detailing the use of this compound in the development of nonlinear optical (NLO) active chromophoric multilayers. While the synthesis and application of NLO materials is an active area of research, studies specifically employing this organosilane compound for creating such multilayered structures have not been reported. The unique combination of allyl and bromopropyl functional groups could theoretically offer pathways for post-polymerization modification and chromophore attachment, but experimental data to support this hypothesis is absent from current scientific records.
Potential in Catalytic Systems (e.g., as a component in amidation catalysts)
Similarly, the role of this compound as a component in amidation catalysts has not been documented in the reviewed literature. While organosilicon compounds, more broadly, have been explored in various catalytic applications, research specifically identifying this compound as a catalyst or a key component in catalysts for amidation reactions is not available. The reactivity of the silicon center and the potential for the functional groups to interact with reactants in an amidation process remain speculative without dedicated research.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of "Triallyl(3-bromopropyl)silane" and for monitoring its transformations during chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of "this compound" in solution. By analyzing the spectra of different nuclei, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy : This technique provides detailed information about the proton environments in the molecule. The spectrum of "this compound" is expected to show distinct signals for the protons of the allyl groups and the 3-bromopropyl group. The vinyl protons of the allyl groups would appear in the downfield region (typically δ 4.8-6.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal couplings. The methylene protons attached to the silicon atom (Si-CH₂-allyl) would resonate at approximately δ 1.5-1.7 ppm. For the 3-bromopropyl group, the methylene protons adjacent to the bromine atom (CH₂-Br) are expected around δ 3.4 ppm, the methylene protons adjacent to the silicon atom (Si-CH₂) would be found further upfield, and the central methylene group (Si-CH₂-CH₂) would appear as a multiplet in between.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. For "this compound," the vinyl carbons of the allyl groups are expected in the δ 114-135 ppm range. The carbons of the methylene groups in both the allyl and bromopropyl chains will appear in the upfield region of the spectrum. The carbon atom bonded to bromine (C-Br) would be significantly deshielded compared to the other aliphatic carbons.
²⁹Si NMR Spectroscopy : As a silicon-containing compound, ²⁹Si NMR is a valuable technique for directly probing the silicon environment. researchgate.net For "this compound," a single resonance is expected in the typical range for tetraalkylsilanes. The precise chemical shift provides confirmation of the silicon's coordination and bonding environment. The chemical shifts in ²⁹Si NMR are highly sensitive to the nature of the substituents attached to the silicon atom. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Allyl Group | ||
| =CH₂ | 4.8 - 5.0 | ~114 |
| -CH= | 5.7 - 5.9 | ~134 |
| Si-CH₂- | 1.5 - 1.7 | ~20 |
| 3-Bromopropyl Group | ||
| Si-CH₂- | 0.7 - 0.9 | ~15 |
| -CH₂- | 1.9 - 2.1 | ~28 |
| -CH₂-Br | 3.3 - 3.5 | ~35 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govtriprinceton.org
Infrared (IR) Spectroscopy : The IR spectrum of "this compound" would be dominated by absorptions corresponding to the vibrations of its allyl and alkyl groups. Key expected absorptions include C-H stretching vibrations of the vinyl group (~3080 cm⁻¹) and the aliphatic chains (~2850-2960 cm⁻¹), the C=C stretching vibration of the allyl group (~1630 cm⁻¹), and Si-C stretching vibrations (~1250 cm⁻¹ and below). The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 500-650 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. umsl.edulibretexts.org Therefore, the C=C stretching vibration of the allyl groups would give a strong signal in the Raman spectrum. The symmetric Si-C stretching vibrations would also be Raman active. The complementarity of IR and Raman is beneficial; for instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. umsl.edu
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Vinyl C-H | Stretching | 3080 - 3020 | IR, Raman |
| Alkyl C-H | Stretching | 2960 - 2850 | IR, Raman |
| C=C | Stretching | 1645 - 1620 | IR (medium), Raman (strong) |
| CH₂ | Scissoring | 1470 - 1450 | IR |
| Si-C | Stretching | 1250 - 600 | IR, Raman |
| C-Br | Stretching | 650 - 500 | IR |
Chromatographic and Mass Spectrometric Techniques for Compound Characterization and Purity Assessment
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a primary method for assessing the purity of volatile compounds like "this compound" and for identifying any impurities. nih.govresearchgate.net
In a GC-MS analysis, the sample is vaporized and passed through a capillary column where components are separated based on their boiling points and interactions with the column's stationary phase. wasson-ece.com This allows for the separation of "this compound" from starting materials, by-products, or degradation products. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. The fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of "this compound". The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a definitive feature in the mass spectrum. This technique is highly sensitive and can detect impurities at very low levels. researchgate.net
Surface Analysis Techniques for Interfacial Studies in Composites
When "this compound" is used as a coupling agent or for surface modification, understanding its interaction at interfaces is critical. Surface-sensitive techniques provide information on the elemental composition, chemical state, and morphology of the modified surfaces.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these electrons is measured, which allows for the determination of their binding energy. Each element has a unique set of binding energies, allowing for elemental identification. unica.it
For a substrate treated with "this compound," XPS can confirm the presence of silicon, carbon, and bromine on the surface. brookes.ac.uk High-resolution scans of the Si 2p, C 1s, and Br 3d regions can provide information about the chemical bonding. For example, the Si 2p peak can indicate the formation of Si-O-Substrate bonds if the silane (B1218182) has reacted with a hydroxylated surface. The C 1s spectrum can be deconvoluted to distinguish between C-C/C-H, C-Si, and C-Br bonds. diva-portal.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to observe the morphology of surfaces and the interfacial region in composite materials.
Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a sample's surface topography. In the context of composites, SEM images of fracture surfaces can reveal the quality of adhesion between the filler/fiber and the polymer matrix. researchgate.netnih.gov In composites where "this compound" has been used as a coupling agent, improved adhesion would be visible as a lack of debonding at the interface and the presence of the matrix material adhering to the filler surface. semanticscholar.org
Transmission Electron Microscopy (TEM) : TEM offers much higher resolution than SEM and can be used to visualize the interfacial layer itself. researchgate.net For materials treated with "this compound," TEM can potentially be used to observe the thickness and uniformity of the silane layer on a substrate or nanoparticle, providing direct evidence of the effectiveness of the surface treatment. mdpi.com
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov When a substrate is modified with this compound, AFM is the ideal tool to directly visualize the resulting changes in surface morphology and quantify surface roughness.
In a typical analysis, a sharp tip mounted on a cantilever is scanned across the material's surface. The deflections of the cantilever due to forces between the tip and the surface are recorded to create a three-dimensional topographical map. researchgate.net The application of AFM to a surface treated with this compound would reveal how the silane molecules assemble on the substrate. This could range from a smooth, uniform monolayer to the formation of agglomerated islands, depending on the deposition conditions. Key parameters extracted from AFM data include average roughness (Ra) and root-mean-square roughness (Rq), which provide quantitative measures of the surface texture. Such an analysis would be critical in optimizing coating processes and understanding the homogeneity of the silane layer, which directly impacts its performance as a coupling or adhesion-promoting agent.
Table 1: Illustrative AFM Surface Roughness Parameters
This table shows the type of data that would be generated from an AFM analysis of a silicon wafer before and after modification with this compound.
| Sample Description | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |
|---|---|---|
| Unmodified Silicon Wafer | 0.2 | 0.3 |
| Silicon Wafer + this compound | 0.8 | 1.1 |
Thermomechanical Characterization of Modified Materials
The incorporation of this compound into a polymer matrix or onto the surface of a filler is expected to alter the thermomechanical properties of the resulting material. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA) are essential for quantifying these changes.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability of materials. When a polymer or composite is modified with this compound, TGA can be used to assess how the silane affects the material's decomposition profile.
The analysis would reveal the onset temperature of degradation (T_onset), which is the temperature at which significant mass loss begins. The presence of the silane, which can form stable siloxane networks upon curing, may increase the thermal stability of the host material. The TGA curve also quantifies the amount of residual material (char yield) at high temperatures, providing insight into the char-forming tendency imparted by the silane. This is particularly relevant for applications requiring enhanced fire retardancy. Comparing the TGA curves of a base material with its silane-modified counterpart provides direct evidence of the silane's impact on thermal stability. researchgate.netresearchgate.net
Table 2: Representative TGA Data for a Polymer Composite
This table illustrates potential TGA results for an epoxy composite, showing the expected improvement in thermal stability after adding a filler modified with this compound.
| Material | Onset Decomposition Temp (T_onset) (°C) | Temperature at Max Decomposition Rate (°C) | Char Residue at 700°C (%) |
|---|---|---|---|
| Neat Epoxy Resin | 350 | 375 | 15 |
| Epoxy + Silane-Modified Filler | 365 | 390 | 25 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de It is used to detect thermal transitions such as the glass transition, melting, and crystallization. eag.compolymerinnovationblog.com For polymers modified with this compound, DSC is invaluable for determining the effect of the silane on the polymer's molecular mobility.
A key parameter measured by DSC is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net The incorporation of this compound, especially if it acts as a cross-linking agent via its allyl groups, would be expected to restrict the mobility of the polymer chains. This restriction would lead to an increase in the measured Tg of the modified polymer. A higher Tg generally indicates a more rigid and dimensionally stable material at elevated temperatures. Therefore, DSC analysis provides crucial information on how the silane modifies the polymer's service temperature range.
Table 3: Hypothetical DSC Results for a Modified Polymer
This table presents the kind of data DSC would provide for a polymer like polypropylene, before and after modification with this compound.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
|---|---|---|
| Unmodified Polypropylene | -10 | 165 |
| Polypropylene with this compound | -5 | 167 |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Interphases
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and composites. mdpi.com It works by applying a sinusoidal stress to a sample and measuring the resultant strain. The technique provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response (energy dissipation). icm.edu.pl
When this compound is used as a coupling agent in a composite (e.g., between glass fibers and a polymer matrix), it forms an interphase region. DMA is exceptionally sensitive to the properties of this interphase. researchgate.net An effective coupling agent enhances stress transfer from the matrix to the filler, which would be observed as a significant increase in the storage modulus (E') of the composite in its glassy region. Furthermore, the damping factor (tan δ), which is the ratio of the loss modulus to the storage modulus (E''/E'), provides information about the glass transition temperature and the damping characteristics of the material. A shift in the tan δ peak to a higher temperature and a decrease in its peak height can indicate improved interfacial adhesion due to the silane coupling agent.
Table 4: Sample DMA Data for a Fiber-Reinforced Composite
This table illustrates the expected changes in the viscoelastic properties of a composite when a filler is treated with this compound, as would be measured by DMA.
| Composite Sample | Storage Modulus (E') at 30°C (GPa) | Tan δ Peak Temperature (Tg) (°C) |
|---|---|---|
| Polymer + Uncoated Glass Fibers | 8.5 | 125 |
| Polymer + Silane-Coated Glass Fibers | 11.2 | 132 |
Future Research Directions and Advanced Perspectives for Triallyl 3 Bromopropyl Silane
Development of Sustainable and Environmentally Benign Synthetic Routes
The future of organosilane chemistry is intrinsically linked to the adoption of green and sustainable practices. mdpi.comresearchgate.net Traditional synthetic methods for compounds like Triallyl(3-bromopropyl)silane often rely on processes that are energy-intensive and may generate hazardous byproducts. mdpi.com A key area of future research will be the development of more environmentally friendly synthetic pathways.
Key research objectives in this area include:
Atom-Economic Reactions: Exploring catalytic routes such as hydrosilylation that maximize the incorporation of all reactant atoms into the final product. nih.govacs.org The use of earth-abundant and benign transition metal catalysts, such as those based on iron, cobalt, or nickel, presents a promising alternative to precious metal catalysts like platinum. nih.govacs.org
Renewable Feedstocks and Solvents: Investigating the use of bio-derived starting materials and green solvents to reduce the environmental footprint of the synthesis process. researchgate.netacs.org
Alternative Energy Sources: Utilizing microwave irradiation or flow chemistry to enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.
Chlorine-Free Pathways: Developing synthetic strategies that avoid the use of chlorinated reagents, thereby minimizing the formation of corrosive and environmentally harmful byproducts. mdpi.com The direct synthesis of alkoxysilanes from silicon and alcohols is a promising chlorine-free approach that could be adapted for precursors to this compound. mdpi.com
A comparative overview of potential sustainable synthesis strategies is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound
| Strategy | Catalyst/Reagent | Advantages | Research Challenges |
|---|---|---|---|
| Hydrosilylation | Earth-abundant metal catalysts (e.g., Co, Fe, Ni) | High atom economy, reduced reliance on precious metals. nih.govacs.org | Catalyst stability and sensitivity to air and moisture. acs.org |
| Direct Synthesis | Copper-catalyzed reaction of silicon with alcohols/organic halides | Chlorine-free route, potential for simplified processes. mdpi.com | High temperatures often required, control of selectivity. |
Rational Design of this compound Analogs for Enhanced Performance
Future research in this area will likely focus on:
Modification of the Allyl Groups: Replacing the allyl groups with other unsaturated moieties to alter the reactivity in polymerization or cross-linking reactions.
Variation of the Alkyl Linker: Changing the length and nature of the propyl chain to modulate the flexibility and steric hindrance of the molecule.
Substitution of the Bromo Group: Replacing the bromine atom with other functional groups (e.g., amino, epoxy, isocyanate) to create a new portfolio of reactive silanes for diverse applications.
Introduction of Additional Functionalities: Incorporating other chemical groups to impart specific properties such as fluorescence, chirality, or self-assembly capabilities.
The rational design process will be heavily supported by computational modeling to predict the properties of new analogs before their synthesis, thereby accelerating the discovery of materials with superior performance. geneonline.com
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The presence of both allyl and bromopropyl groups makes this compound an attractive scaffold for the development of novel catalysts and ligands for organic synthesis.
Future research directions include:
Immobilized Catalysts: Grafting the silane (B1218182) onto solid supports such as silica (B1680970) or polymers to create heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. The silane moiety can act as a covalent linker to the support, while the functional groups can be transformed to bind catalytically active metal centers.
Multifunctional Catalysis: Designing catalysts where the silicon center and the organic functionalities work in concert to promote complex chemical transformations.
Phase-Transfer Catalysis: Modifying the bromopropyl group to create quaternary ammonium (B1175870) or phosphonium (B103445) salts, which can act as phase-transfer catalysts for reactions between immiscible phases.
Organocatalysis: Developing metal-free catalytic systems based on derivatives of this compound, where the organic functional groups are directly involved in the catalytic cycle.
The development of ruthenium- and palladium-catalyzed oxidative coupling reactions of allylsilanes provides a foundation for exploring the catalytic potential of this compound derivatives in C-C and C-heteroatom bond formation. nih.govacs.orgacs.orgnih.gov
Application in Multifunctional Hybrid Materials and Nanocomposites
The ability of this compound to act as a coupling agent and a cross-linker makes it a prime candidate for the development of advanced hybrid materials and nanocomposites with tailored properties. researchgate.net
Key areas for future research include:
Reinforced Polymer Nanocomposites: Utilizing the silane to improve the interfacial adhesion between inorganic nanofillers (e.g., silica, clay, carbon nanotubes) and polymer matrices (e.g., polypropylene, epoxy resins), leading to materials with enhanced mechanical strength, thermal stability, and barrier properties. researchgate.netdntb.gov.ua
Organic-Inorganic Hybrid Coatings: Incorporating the silane into sol-gel coatings to create surfaces with a combination of properties such as hydrophobicity, scratch resistance, and anti-corrosion. mdpi.comunit.no The synergistic effect of different silane precursors can be harnessed to precisely control the final properties of the coating. mdpi.com
Functionalized Mesoporous Materials: Modifying the surface of mesoporous silica or other porous materials with this compound to create functional materials for applications in catalysis, separation, and sensing.
Self-Healing Materials: Designing materials where the silane is part of a dynamic covalent network that can undergo reversible bond formation, enabling the material to repair itself after damage.
Table 2 outlines potential applications of this compound in various nanocomposite systems.
Table 2: Potential Applications in Multifunctional Hybrid Materials and Nanocomposites
| Material System | Role of this compound | Potential Improved Properties |
|---|---|---|
| Polypropylene/Clay Nanocomposites | Coupling agent, compatibilizer | Improved interfacial adhesion, enhanced mechanical properties. researchgate.net |
| Epoxy/Silica Nanocomposites | Cross-linking agent, adhesion promoter | Increased toughness, higher thermal stability |
| Sol-Gel Coatings | Network former, hydrophobic modifier | Enhanced hardness, hydrophobicity, and crack resistance. mdpi.com |
Theoretical and Computational Modeling of Reactivity and Interfacial Phenomena
Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the behavior of this compound at the molecular level. rsc.orgresearchgate.net
Future research will leverage these methods to:
Predict Reaction Mechanisms: Elucidate the detailed mechanisms of reactions involving the allyl and bromopropyl groups, including polymerization, grafting, and catalytic transformations.
Simulate Interfacial Interactions: Model the interaction of the silane with various surfaces, such as inorganic fillers and polymer matrices, to understand the factors governing adhesion and compatibility. researchgate.netmdpi.com All-atom molecular dynamics simulations can be employed to predict interfacial tensions and the orientation of molecules at interfaces. rsc.org
Design Novel Materials: Use computational screening to identify promising new analogs of this compound with desired properties before embarking on their experimental synthesis.
Understand Surface Chemistry: Model the hydration and dehydration of silane-modified surfaces to better understand their environmental stability and performance in different conditions. acs.org
Integration into Smart Materials and Responsive Systems
A particularly exciting frontier for future research is the incorporation of this compound and its derivatives into "smart" materials that can respond to external stimuli such as light, heat, pH, or chemical analytes.
Potential research avenues include:
Stimuli-Responsive Polymers: Creating polymers that undergo a change in shape, solubility, or other properties in response to a specific trigger. The functional groups of the silane can be used to introduce stimuli-responsive moieties into the polymer network.
Chemical Sensors: Developing sensor platforms where the silane is used to immobilize receptor molecules onto a transducer surface. The binding of an analyte to the receptor would then trigger a detectable signal.
Controlled Release Systems: Designing materials that can encapsulate and release active molecules (e.g., drugs, fragrances, corrosion inhibitors) in a controlled manner. The release could be triggered by the cleavage of bonds within the silane-containing network in response to an external stimulus.
Photo-Grafting and Patterning: Utilizing the reactivity of the allyl groups for photo-initiated grafting of the silane onto surfaces, allowing for the creation of spatially defined patterns of functionality.
The versatility of this compound makes it a highly promising building block for the next generation of advanced materials. The research directions outlined above represent a roadmap for unlocking its full scientific and technological potential.
Q & A
Basic Questions
Q. What are the standard methods for synthesizing and purifying Triallyl(3-bromopropyl)silane in laboratory settings?
- Methodological Answer : Synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For purification, fractional distillation under reduced pressure is recommended due to the compound's sensitivity to moisture. Post-synthesis, characterization via -NMR and FTIR should confirm the presence of allyl groups (peaks at ~5.8 ppm in NMR and C=C stretching at 1640 cm) and the bromopropyl moiety (C-Br stretching at 560–650 cm) . Handling requires inert atmospheres (e.g., nitrogen) and anhydrous solvents to prevent hydrolysis .
Q. How should researchers safely handle this compound given its reactivity?
- Methodological Answer : This compound reacts vigorously with water, releasing corrosive HBr. Use glove boxes or Schlenk lines for transfers. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory. Storage should be in airtight containers with desiccants. Spills require neutralization with sodium bicarbonate before disposal .
Q. What are the key spectroscopic techniques for characterizing this compound?
- Methodological Answer :
- FTIR : Identify functional groups (e.g., Si-C at ~1250 cm, allyl C=C at 1640 cm) .
- NMR : -NMR should show allyl protons (δ 4.8–5.8 ppm) and bromopropyl resonances (δ 3.4–3.6 ppm for CH-Br) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., via ESI-MS or GC-MS) and fragmentation patterns consistent with Si-C cleavage .
Advanced Research Questions
Q. How can researchers optimize the formulation of this compound-based coatings using factorial experimental design?
- Methodological Answer : A 3 factorial design is effective for studying variables like silane concentration, hydrolysis time, and co-silane ratios. For example, in hybrid silane films, silane concentration (V2) and ratio (V1) were identified as dominant factors via ANOVA (p < 0.05) and response surface modeling (R² > 0.8). Software like Statistica or Minitab can automate analysis .
Q. How to resolve contradictions in reported data on silane film performance (e.g., hydrophobicity vs. adhesion)?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., hydrolysis pH, substrate pretreatment). Systematic validation using electrochemical impedance spectroscopy (EIS) and contact angle measurements under controlled humidity can isolate confounding factors. For instance, a study found that silane ratio (APTES:GPTMS) significantly impacts wettability (contact angle >100° at 2:1 ratio), while adhesion requires crosslinking agents like BTSE .
Q. What advanced techniques are used to study crosslinking mechanisms in this compound-modified polymers?
- Methodological Answer :
- Rheometry : Monitor gelation time and crosslink density via storage modulus (G') changes.
- Solid-State NMR : Detect Si-O-Si network formation (e.g., -NMR peaks at −60 to −80 ppm for T structures).
- XPS : Analyze surface Si content and oxidation states (e.g., Si 2p binding energy at ~102 eV for siloxanes) .
Q. How to design experiments for covalent surface functionalization using this compound?
- Methodological Answer : For FeO nanoparticle functionalization, silane coupling is achieved by refluxing in toluene with a catalyst (e.g., triethylamine). Post-functionalization, FTIR confirms Si-O-Fe bonds (broad peak at 1100 cm). TEM can visualize monolayer coverage, while TGA quantifies grafting density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
